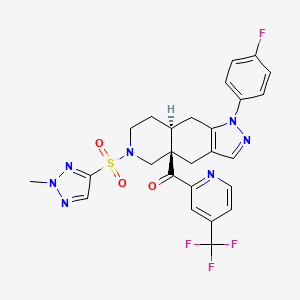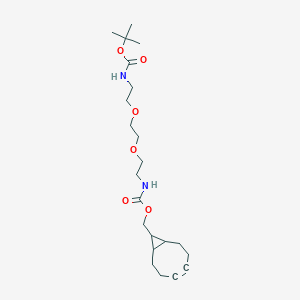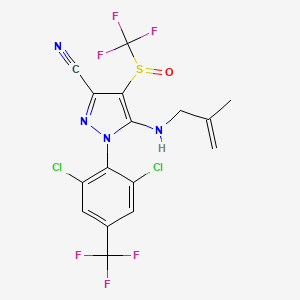
Flufiprole
Übersicht
Beschreibung
Flufiprole is a nonsystemic phenylpyrazole insecticide that targets the GABA receptor . It is used in rice fields and is excellent in controlling a wide range of pests . The chemical formula of this compound is C16H10Cl2F6N4OS .
Synthesis Analysis
The synthesis of this compound involves several steps, including the oxidation of sulfur into sulfoxide . Preliminary experiments for the metabolism assay of this compound were conducted both in vitro and in vivo .
Molecular Structure Analysis
The molecular weight of this compound is 491.24 . The structure of this compound includes a phenylpyrazole group, which is crucial for its insecticidal activity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions in the environment and within organisms. For instance, it has been found to exhibit enantioselective metabolism in rat and human liver microsomes .
Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 491.24 . It has a complex structure that includes two chlorine atoms, six fluorine atoms, and a cyano substituent .
Wissenschaftliche Forschungsanwendungen
Enantioselektive Bioaktivität
Flufiprole zeigt Stereoselektivität, was bedeutet, dass seine Enantiomere (Spiegelbildmoleküle) unterschiedliche Bioaktivitätsniveaus aufweisen. Das ®-Enantiomer von this compound erwies sich als deutlich potenter als das (S)-Enantiomer, mit 1,9- bis 5,1-facher Bioaktivität. Dies ist entscheidend für die Entwicklung effektiverer Schädlingsbekämpfungsmittel mit niedrigeren Dosierungen, wodurch die Umweltbelastung reduziert wird {svg_1}.
Akute Toxizität
Die akute Toxizität der this compound-Enantiomere wurde bewertet, wobei sich herausstellte, dass das ®-Enantiomer gegenüber Nicht-Zielorganismen wie Scenedesmus obliquus und Trichogramma japonicum Ashmead auch eine 3,7- bis 5,7-fach höhere akute Toxizität aufweist als das (S)-Enantiomer. Diese Information ist entscheidend für die Bewertung der Umweltrisiken, die mit dem Pestizid verbunden sind {svg_2}.
Umweltverhalten und Abbau
Das Umweltverhalten von this compound ist stereoselektiv, wobei die einzelnen Enantiomere in verschiedenen Gemüsesorten unterschiedliche Abbaugeschwindigkeiten aufweisen. So baut sich das (S)-Enantiomer in Pak Choi und Spinat schneller ab, während das ®-Enantiomer in Gurken und Tomaten schneller abgebaut wird. Das Verständnis dieser Muster ist wichtig für die Lebensmittelsicherheit und die Pestizidregulierung {svg_3}.
Molekularsimulation
Die Technologie der Molekularsimulation wurde verwendet, um den Mechanismus der enantioselektiven Bioaktivität von this compound zu erklären. Der Glide Score, ein Maß für die Bindungsaffinität, war für das ®-Isomer besser, was auf eine effektivere Schädlingsbekämpfung auf molekularer Ebene hinweist {svg_4}.
Stereoselektive Synthese
Die stereoselektive Synthese von this compound ist ein Bereich aktiver Forschung. Die Entwicklung von Methoden zur selektiven Herstellung des aktiveren ®-Enantiomers kann zu effizienteren Produktionsprozessen führen und die Produktion weniger gewünschter Enantiomere reduzieren {svg_5}.
Pestizide Aktivität
This compound ist ein Breitbandinsektizid, das gegen eine Vielzahl von Schädlingen in Nutzpflanzen wirksam ist. Seine Wirksamkeit gegen Insekten wie Heuschrecken, Baumwollkapselbohrer, Reiswanzen und andere macht es zu einem wertvollen Werkzeug für das landwirtschaftliche Schädlingsmanagement. Die Forschung zu seiner pestiziden Aktivität untersucht weiterhin seine potenziellen Anwendungen und seine Wirksamkeit in verschiedenen Kulturen {svg_6}.
Wirkmechanismus
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Flufiprole interacts with various enzymes and proteins within the biochemical reactions of insects. It is known to have a significant interaction with the γ-aminobutyric acid (GABA) receptors in the nervous system of insects . This interaction disrupts the normal functioning of the nervous system, leading to the paralysis and eventual death of the insect .
Cellular Effects
This compound has a profound effect on the cells of insects. It disrupts the normal functioning of nerve cells by blocking the GABA-gated chloride channels . This blockage prevents the influx of chloride ions into the nerve cell, disrupting the normal electrical signaling within the cell. This disruption in cell signaling leads to the paralysis of the insect .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the GABA receptors. It binds to these receptors, blocking the passage of chloride ions into the nerve cell . This blockage disrupts the normal electrical signaling within the cell, leading to paralysis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to rapidly accumulate and metabolize in the tissues of organisms such as the loach . Over time, this compound is metabolized to this compound sulfone, fipronil, and this compound amide . The metabolites were found to be more persistent than this compound with longer half-lives .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the ®-isomer of this compound was found to have 3.7-5.7 times higher acute toxicity to Scenedesmus obliquus and Trichogramma japonicum Ashmead than the (S)-isomer .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized to this compound sulfone, fipronil, and this compound amide in the tissues . The individual enantiomer treatment indicated that S-flufiprole was preferentially metabolized to this compound sulfone and R-flufiprole to fipronil .
Transport and Distribution
This compound is transported and distributed within cells and tissues. In organisms like the loach, this compound enantiomers rapidly accumulated in the tissues . The (S)-isomer of this compound was found to degrade faster in certain plants, resulting in an enrichment of the ®-isomer .
Subcellular Localization
Given its mode of action, it can be inferred that this compound likely localizes to nerve cells where it interacts with GABA receptors .
Eigenschaften
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(2-methylprop-2-enylamino)-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F6N4OS/c1-7(2)6-26-14-13(30(29)16(22,23)24)11(5-25)27-28(14)12-9(17)3-8(4-10(12)18)15(19,20)21/h3-4,26H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQHXBNMBZJPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC1=C(C(=NN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C#N)S(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
704886-18-0 | |
| Record name | Flufiprole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0704886180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUFIPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0ZE3Z7AO7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: Flufiprole, similar to other phenylpyrazole insecticides like fipronil and ethiprole, targets insect GABA receptors, specifically the RDL (Resistant to Dieldrin) GABA receptors. [, ] These receptors are crucial for neuronal signaling in insects. By binding to these receptors, this compound disrupts normal nerve impulses, leading to paralysis and ultimately death. []
A: this compound has a molecular formula of C12H4Cl2F6N4OS and a molecular weight of 449.16 g/mol. [, ]
A: While the provided research papers focus on analytical methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) for detection and quantification, they do not delve into specific spectroscopic data like NMR or IR. [, , ]
ANone: this compound is primarily recognized for its insecticidal activity and does not possess inherent catalytic properties or applications. The provided research focuses on its behavior as an insecticide and its impact on the environment and non-target organisms.
A: While the provided abstracts do not elaborate on detailed computational studies, molecular docking simulations have been used to understand the interaction of this compound with the A2'N mutated RDL GABA receptor in Laodelphax striatellus, providing insights into the mechanism of resistance. [] Further computational studies, including QSAR modeling, could be valuable in understanding its environmental fate and designing new derivatives.
A: Although direct SAR studies are not detailed in the abstracts, the enantioselective toxicity of this compound has been highlighted. Research shows that R-flufiprole exhibits higher acute toxicity toward zebrafish embryos and larvae compared to its S-enantiomer. [] Further research exploring modifications to the this compound structure and their impact on insecticidal activity, toxicity, and environmental fate would be beneficial.
A: Researchers have investigated the development of this compound-loaded microcapsules using chitosan and sodium dodecyl sulfate through layer-by-layer self-assembly to achieve controlled release and potentially enhance its efficacy. [] This approach aims to improve the stability and delivery of this compound, potentially minimizing its environmental impact and maximizing its insecticidal activity.
A: While this compound is considered relatively safe for human consumption when used according to guidelines, research highlights the importance of assessing its potential risks to non-target organisms, especially aquatic life. [, , , ] Its accumulation in aquatic organisms like loach and its impact on algae raise concerns about its ecological impact. [, ] Furthermore, understanding the enantioselective toxicity of this compound is crucial for comprehensive risk assessment and regulation. []
A: Studies on loach (Misgurnus anguillicaudatus) revealed that this compound is rapidly metabolized into various compounds, including this compound sulfone, fipronil, and this compound amide. [] The metabolism was shown to be enantioselective, with preferential degradation of S-flufiprole observed. [] Similarly, in lizard liver and human liver microsomes, fipronil sulfone was identified as the primary metabolite, suggesting a common metabolic pathway across different species. []
A: While specific details on efficacy are not provided, research indicates that this compound enantiomers induce oxidative stress and DNA damage in earthworms (Eisenia fetida). [] This finding highlights the potential for adverse ecological effects on soil organisms and necessitates further investigation into its long-term impacts.
A: Yes, similar to other phenylpyrazole insecticides, resistance to this compound has been observed in insects like the small brown planthopper (Laodelphax striatellus). [] This resistance is often associated with mutations in the RDL GABA receptor. The A2'N mutation, for example, confers cross-resistance to multiple fiprole insecticides, including ethiprole, fipronil, and this compound, posing a significant challenge to pest management. []
A: While the research presented primarily focuses on environmental effects, the observation of oxidative stress and DNA damage in earthworms exposed to this compound raises concerns about potential long-term toxicological effects in non-target organisms, including potential endocrine disruption. [, , ] Further research is necessary to fully elucidate the toxicological profile of this compound and its metabolites.
ANone: The provided research primarily focuses on this compound as an insecticide, and the concept of drug delivery and targeting, commonly associated with pharmaceutical applications, is not directly applicable in this context.
A: Gas chromatography (GC) equipped with an electron capture detector (ECD) is a widely used technique for analyzing this compound residues in various matrices, including soil, rice, and aquatic products. [, , ] Solid-phase extraction (SPE) is often employed as a pre-treatment step to isolate and concentrate this compound from complex matrices. [] High-performance liquid chromatography (HPLC) with chiral columns has proven valuable for separating and analyzing this compound enantiomers, providing insights into their distinct biological activities. [, , ]
A: Research on this compound-loaded microcapsules revealed that the core status (solid particles, solution droplets, or oil suspending agent) significantly influences the release kinetics. [] While all three types exhibited similar release profiles, the time to reach peak release varied. [] Understanding these release mechanisms is crucial for developing controlled-release formulations that optimize efficacy and minimize environmental impact.
A: The research papers highlight the importance of method validation for accurate and reliable this compound quantification. Studies typically report parameters such as recovery, precision (relative standard deviation), and limit of detection (LOD) to demonstrate the suitability of the developed analytical methods. [, , ] This rigorous validation process ensures the accuracy and reliability of data generated for environmental monitoring, food safety assessment, and toxicological studies.
ANone: Although not explicitly discussed, the development and implementation of robust quality control and assurance measures are paramount throughout the entire lifecycle of this compound, from production and formulation to application and monitoring. These measures ensure consistent product quality, minimize variability in experimental results, and ultimately contribute to the responsible and sustainable use of this insecticide.
ANone: The research focuses on the insecticidal activity and environmental fate of this compound. Immunogenicity, which relates to the ability of a substance to provoke an immune response, is not a primary focus in the context of insecticide research.
ANone: As this compound's primary application is as an insecticide, its interaction with drug transporters, a concept relevant to pharmaceuticals, is not extensively studied or discussed in the provided research.
A: Research suggests that this compound is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A19 in lizards and CYP3A4 in humans. [] This finding indicates potential interactions with drug-metabolizing enzymes, which could have implications for organisms exposed to this compound alongside other xenobiotics.
A: this compound exhibits limited biodegradability, especially in soil, contributing to its persistence in the environment. [] Its biocompatibility with non-target organisms is a subject of ongoing research, with studies highlighting its potential to induce oxidative stress and DNA damage in earthworms, indicating potential adverse effects on soil ecosystems. []
ANone: The research primarily focuses on the environmental fate and impact of this compound, and specific strategies for its recycling or waste management are not discussed. Implementing effective waste management practices, particularly for pesticide containers and contaminated materials, is crucial to prevent environmental contamination and human exposure.
A: The research highlights the importance of advanced analytical techniques, including GC, HPLC, and molecular docking simulations, in understanding the behavior and impact of this compound. [, , , , , , , ] Continued investment in research infrastructure and resources is essential for monitoring its presence in the environment, assessing its effects on non-target organisms, and developing sustainable pest control strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




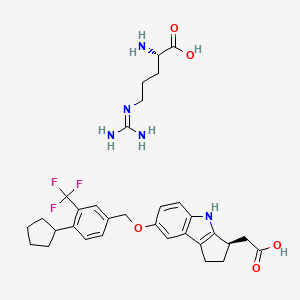

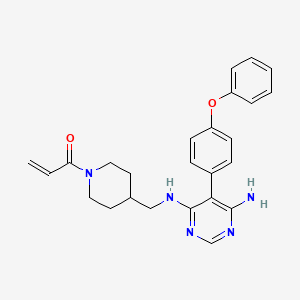
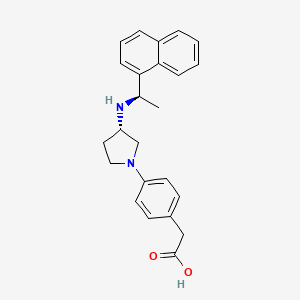
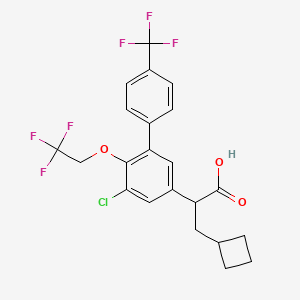

![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)
![5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid](/img/structure/B607396.png)

